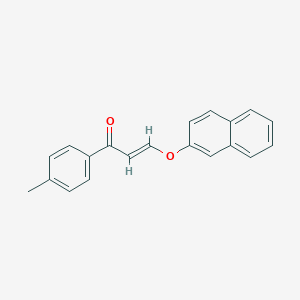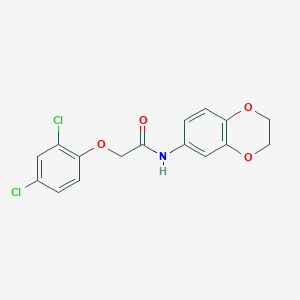![molecular formula C25H29NO8 B214956 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "DEBE-5H" and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of DEBE-5H is not fully understood. However, studies have suggested that DEBE-5H exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, DEBE-5H has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DEBE-5H has been shown to have various biochemical and physiological effects. Studies have shown that DEBE-5H can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, DEBE-5H has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DEBE-5H in lab experiments is its potential therapeutic value in various diseases. Additionally, DEBE-5H is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of DEBE-5H is its limited solubility in water, which may present challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DEBE-5H. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DEBE-5H and to identify potential targets for therapeutic intervention. Furthermore, research is needed to optimize the synthesis of DEBE-5H and to develop more efficient methods for its delivery and administration.
Métodos De Síntesis
The synthesis of DEBE-5H involves a multi-step process that includes the condensation of 2,4-dimethoxybenzaldehyde and ethyl 4-ethoxybenzoate to form 5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-2,3-dihydro-1H-pyrrole-2-carbaldehyde. This intermediate is then subjected to a reaction with ethylene glycol to form DEBE-5H.
Aplicaciones Científicas De Investigación
DEBE-5H has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that DEBE-5H has anti-tumor effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, DEBE-5H has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis. Furthermore, DEBE-5H has demonstrated neuroprotective effects, making it a potential therapy for neurological disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C25H29NO8 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(4Z)-5-(2,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29NO8/c1-4-34-17-7-5-16(6-8-17)23(28)21-22(19-10-9-18(31-2)15-20(19)32-3)26(25(30)24(21)29)11-13-33-14-12-27/h5-10,15,22,27-28H,4,11-14H2,1-3H3/b23-21- |
Clave InChI |
PKSBYPDORZXRAI-LNVKXUELSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=C(C=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}benzamide](/img/structure/B214884.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)
